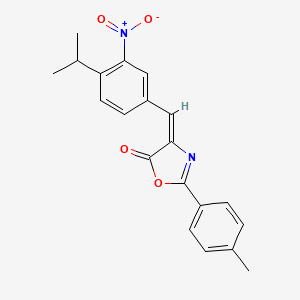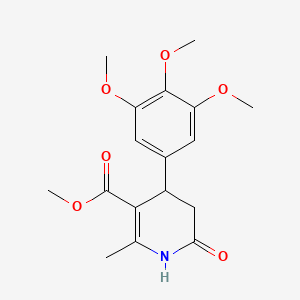![molecular formula C14H19N5O3S2 B5110661 N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5110661.png)
N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as 'Compound X' in scientific literature.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood. However, it is believed that Compound X works by inhibiting certain enzymes and proteins that are involved in inflammation, cancer cell growth, and bacterial cell growth. Compound X has been shown to selectively target cancer cells and bacterial cells while sparing healthy cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacterial cells. It has also been shown to reduce inflammation in animal models of arthritis. Additionally, Compound X has been shown to have a low toxicity profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields and purity. Additionally, it has a low toxicity profile, making it safe for use in animal studies. However, one limitation of Compound X is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on Compound X. One area of research is to further elucidate its mechanism of action. This will enable researchers to optimize its use in lab experiments and potentially develop more effective treatments for diseases. Another area of research is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need for further studies to determine the safety and efficacy of Compound X in humans.
Conclusion:
In conclusion, Compound X is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for the treatment of various diseases. While there are still many unknowns about its mechanism of action, further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of Compound X involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 4-aminobenzenesulfonamide, followed by the synthesis of 5-isobutyl-4H-1,2,4-triazole-3-thiol. The final step involves the condensation of these two compounds with 2-bromo-N-(4-chloro-2-fluorophenyl)acetamide to produce Compound X. The synthesis of Compound X has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Compound X has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Propiedades
IUPAC Name |
2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S2/c1-9(2)7-12-17-14(19-18-12)23-8-13(20)16-10-3-5-11(6-4-10)24(15,21)22/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H2,15,21,22)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFASXFNIWVLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5110586.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)
![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B5110612.png)
![N-(3-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5110618.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)
![butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5110639.png)
![ethyl 4,5-dimethyl-2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5110641.png)
![N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110653.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5110656.png)